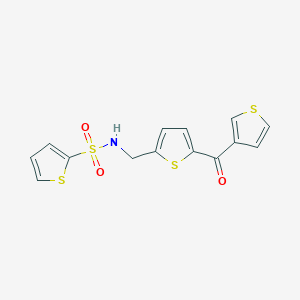

N-((5-(Thiophen-3-carbonyl)thiophen-2-yl)methyl)thiophen-2-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Wissenschaftliche Forschungsanwendungen

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Wirkmechanismus

Target of Action

Thiophene derivatives, in general, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in the present disease scenario, showing remarkable effectiveness in their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties .

Result of Action

Thiophene derivatives have been reported to show various activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of thiophene rings and subsequent functionalization. Common synthetic methods include:

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) to form thiophene rings.

Gewald Reaction: This is a three-component reaction involving an α-cyanoester, a carbonyl compound, and elemental sulfur to produce aminothiophenes.

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently used to introduce various functional groups onto the thiophene ring .

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide can undergo several types of chemical reactions:

Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfonamides to amines.

Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts for Substitution: Palladium (Pd) catalysts in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

Dorzolamide: A thiophene-containing drug used to treat glaucoma.

Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of thiophene rings with sulfonamide and carbonyl groups makes it a versatile compound for various applications .

Biologische Aktivität

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a compound belonging to the class of thiophene-based sulfonamides, which have garnered attention due to their diverse biological activities, particularly as inhibitors of carbonic anhydrases (CAs) and potential antimicrobial agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Thiophene-based sulfonamides primarily exert their biological effects through the inhibition of carbonic anhydrases, which are crucial enzymes involved in maintaining acid-base balance and facilitating gas exchange in biological systems. The compound N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide has been shown to interact with both human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II).

Inhibition Studies

In vitro studies have demonstrated that thiophene-based sulfonamides exhibit potent inhibitory effects on hCA-I and hCA-II. For instance, the IC50 values for various thiophene derivatives range from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II, indicating strong inhibitory potential at low concentrations . The K_i values further support these findings, with ranges from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .

Antimicrobial Activity

In addition to their role as carbonic anhydrase inhibitors, thiophene-based sulfonamides have also been evaluated for their antimicrobial properties. The compound has shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Case Studies

- Antimicrobial Evaluation : In a study assessing the antimicrobial activity of thiophene derivatives, several compounds displayed inhibition zones ranging from notable to excellent against tested pathogens, demonstrating their potential as effective antibacterial agents .

- Biofilm Formation Inhibition : The compounds also exhibited significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .

Structure-Activity Relationship (SAR)

The structural features of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide play a crucial role in its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Thiophene moiety | Enhances binding affinity to target enzymes |

| Sulfonamide group | Critical for inhibition of carbonic anhydrases |

| Carbonyl substitution | Influences the overall electronic properties and stability of the compound |

Computational studies have indicated that modifications in the thiophene structure can lead to variations in inhibitory potency and selectivity towards different isoenzymes .

Eigenschaften

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S4/c16-14(10-5-7-19-9-10)12-4-3-11(21-12)8-15-22(17,18)13-2-1-6-20-13/h1-7,9,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWARLUTBQFGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.